

Anacardic Acid in Cancer Research: A Technical Guide to Mechanisms and Methodologies

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Compound of Interest

Compound Name: Anacardic Acid

Cat. No.: B1667379

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Introduction

Anacardic acid (AA) is a naturally occurring phenolic lipid found predominantly in the shell of the cashew nut (*Anacardium occidentale*) and other plants of the Anacardiaceae family.[1][2][3] Traditionally used in herbal remedies, modern research has identified AA as a potent bioactive compound with a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][3] Its potential as a therapeutic agent in oncology stems from its ability to modulate multiple critical signaling pathways and sensitize cancer cells to conventional therapies.[3][4] This technical guide provides a comprehensive overview of **anacardic acid**'s application in cancer research, focusing on its mechanisms of action, quantitative efficacy, and the detailed experimental protocols used for its evaluation.

Quantitative Analysis of Anacardic Acid Cytotoxicity

Anacardic acid has demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity. The data below, compiled from multiple studies, illustrates the dose-dependent efficacy of **anacardic acid**.

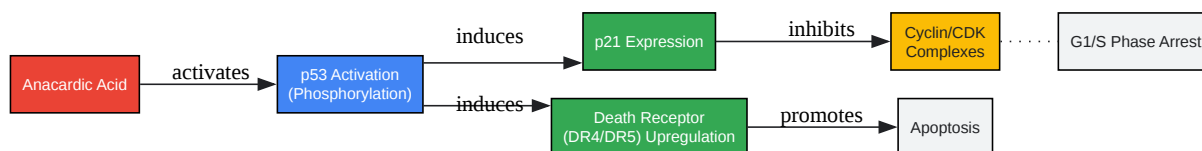
Cell Line	Cancer Type	IC50 Value	Treatment Duration	Reference
MDA-MB-231	Triple-Negative Breast Cancer	19.7 μ M	24 hours	[5]
MCF-7	Breast Adenocarcinoma	18.90 μ g/mL	Not Specified	
HepG-2	Hepatocellular Carcinoma	26.10 μ g/mL	Not Specified	
MKN-45	Gastric Cancer	17.73 μ g/mL	Not Specified	
PC-3	Prostate Cancer	Effective in a dose-dependent manner	Not Specified	[1]
LNCaP	Prostate Cancer	Effective at 5, 25, 125 μ M	Not Specified	[1]

Mechanisms of Action and Key Signaling Pathways

Anacardic acid exerts its anticancer effects by targeting multiple cellular signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. As a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF, its influence on gene expression is a primary mechanism.[3][6]

Activation of the p53 Tumor Suppressor Pathway

Anacardic acid has been shown to activate the p53 signaling pathway, a central regulator of cell cycle arrest and apoptosis.[1] Treatment with AA increases the phosphorylation of p53, leading to the transactivation of its target genes, such as p21, which induces cell cycle arrest. [1] Furthermore, activated p53 can upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis-inducing ligands like TRAIL.[1][7]

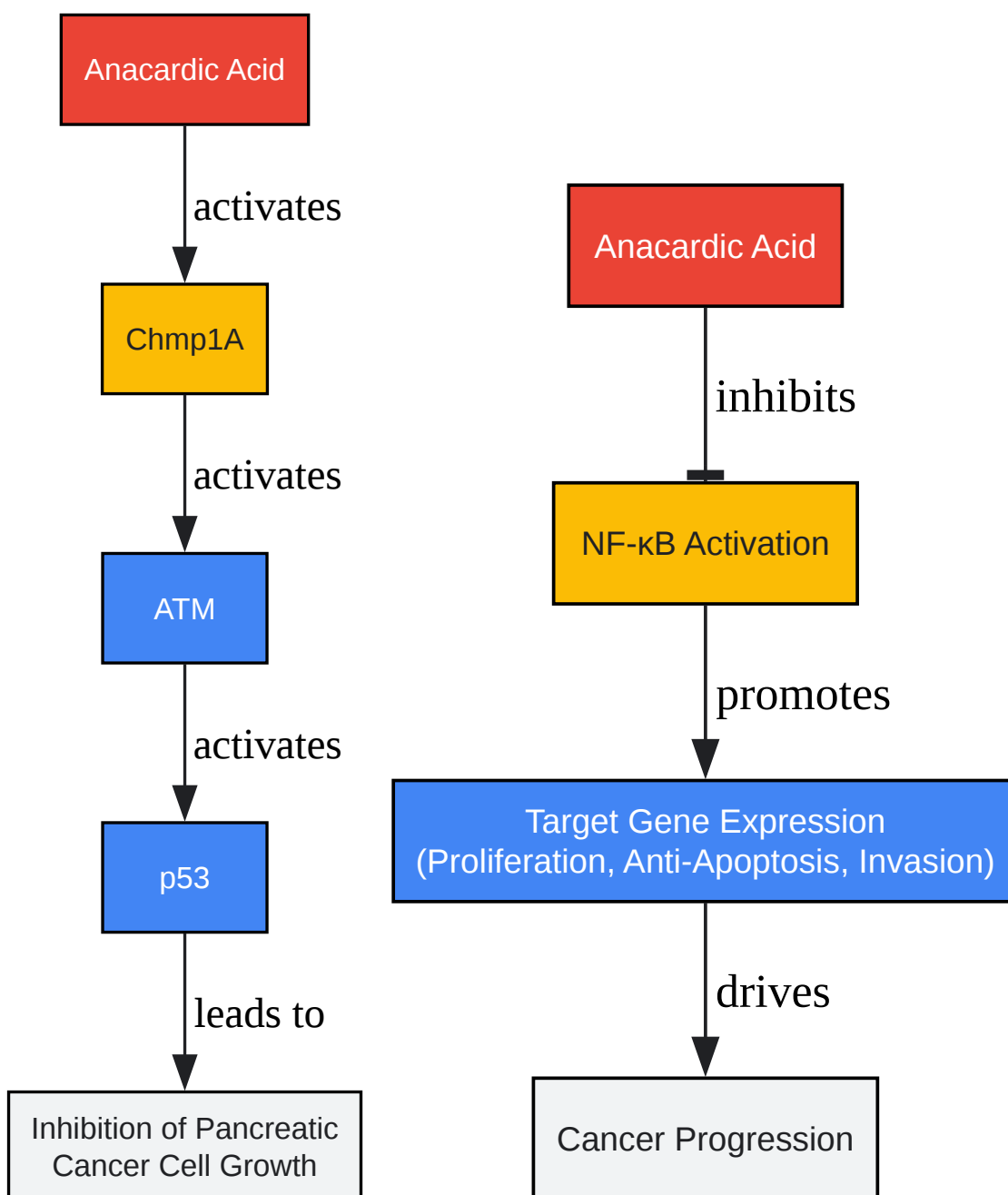


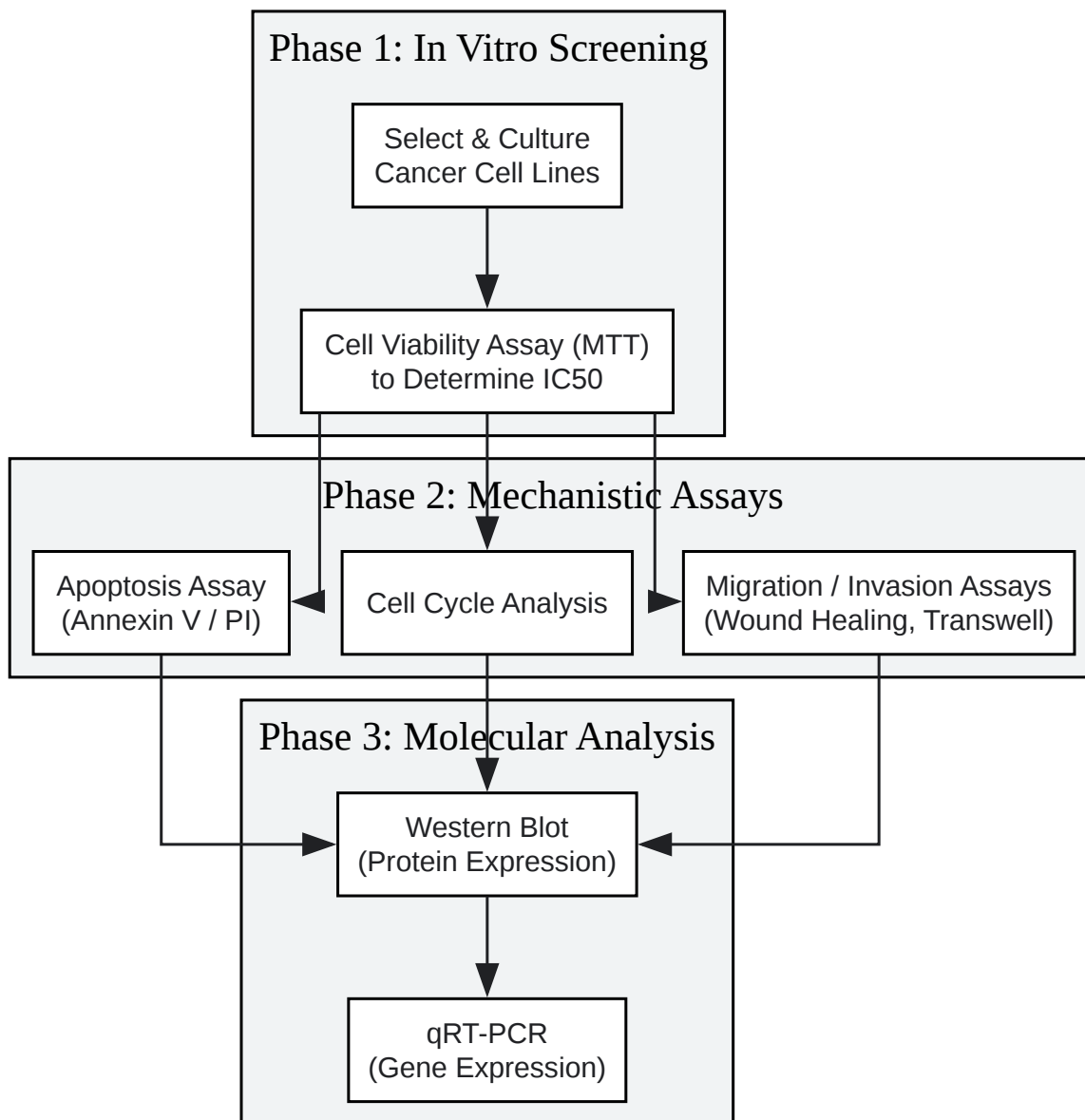
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Anacardic acid-induced activation of the p53 pathway.

The Chmp1A-ATM-p53 Signaling Axis in Pancreatic Cancer

In pancreatic cancer models, **anacardic acid**'s anticancer activity is mediated through the activation of Charged Multivesicular Body Protein 1A (Chmp1A).[8][9] This activation subsequently triggers the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA damage, which in turn activates the p53 pathway, leading to reduced cell viability.[8][9]





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